Benzoic 4-phenylbutanoic anhydride
Description
Benzoic 4-phenylbutanoic anhydride is a specialized carboxylic acid anhydride characterized by a phenyl-substituted butanoic moiety linked to a benzoyl group. Its synthesis involves the reaction of 4-phenylbutanoic acid under controlled conditions, yielding a white solid with a 49% efficiency, as confirmed by NMR data (δ 7.33–7.14 ppm for aromatic protons and δ 2.69–1.95 ppm for aliphatic chains) . This compound is notable for its role in organic synthesis, particularly in acylation and cross-coupling reactions, where its structure enhances reactivity and selectivity . Its applications span pharmaceuticals, materials science, and agrochemicals, often serving as an intermediate or derivatization agent .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-phenylbutanoyl benzoate |
InChI |
InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
AZBTYNJGJZZVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:
2C6H5COOH+(CH3CO)2O→(C6H5CO)2O+2CH3COOH
Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Primary or secondary amines, often under mild heating.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Major Products Formed
Hydrolysis: Benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Benzoic esters and 4-phenylbutanoic esters.
Aminolysis: Benzoic amides and 4-phenylbutanoic amides.
Reduction: Primary alcohols derived from benzoic acid and 4-phenylbutanoic acid.
Scientific Research Applications
Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Biological Studies: Used in studies related to enzyme inhibition and protein modification
Mechanism of Action
The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Table 1: Acylation Reactivity Comparison
Selectivity in Homologation and Cyclization
Homologation reactions reveal limitations in benzoic anhydride’s utility:
- Double Homologation: Benzoic anhydride fails to facilitate double homologation in zinc carbenoid-mediated reactions, producing only single homologation products (e.g., compound 23) regardless of reaction time or carbenoid equivalents .
- Lactonization : In contrast, 2-methyl-6-nitrobenzoic anhydride enables efficient lactone formation (e.g., erythro-aleuritic acid lactone) with >90% yields under mild conditions, outperforming traditional benzoic anhydride derivatives .
Thermal and Physicochemical Properties
- Thermal Stability: Benzoic anhydride derivatives, including 4-phenylbutanoic variants, exhibit moderate thermal stability. For example, enzymatic synthesis using benzoic anhydride achieves 75% conversion efficiency at 24 hours, slightly lower than silica-encapsulated CalB (91%) .
- Enthalpic Data : The standard enthalpy of formation (ΔHf°) for benzoic anhydride is –99.3 ± 0.4 kcal mol⁻¹, significantly lower than diphenyl oxalate (–129.0 ± 0.8 kcal mol⁻¹), reflecting differences in bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
